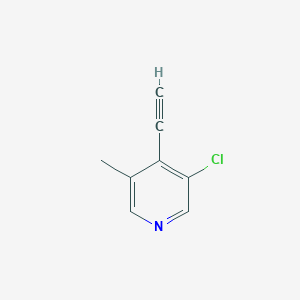

3-Chloro-4-ethynyl-5-methylpyridine

Description

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

3-chloro-4-ethynyl-5-methylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-3-7-6(2)4-10-5-8(7)9/h1,4-5H,2H3 |

InChI Key |

ZHJYLGZMNLUOBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1C#C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethynyl-5-methylpyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically involves the reaction of a halogenated pyridine derivative with an ethynylboronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethynyl-5-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.

Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products Formed

Substitution: Products include various substituted pyridines.

Oxidation: Products include carbonyl compounds such as aldehydes or ketones.

Reduction: Products include alkenes or alkanes.

Scientific Research Applications

3-Chloro-4-ethynyl-5-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds and pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethynyl-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on pyridine derivatives significantly influence their physical and chemical behaviors. Below is a comparative analysis of key compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-Chloro-4-ethynyl-5-methylpyridine | C₈H₅ClN | ~153.59 | Not reported | Cl (C3), ethynyl (C4), CH₃ (C5) |

| 4-Chloro-3-((TMS)ethynyl)pyridine [6] | C₁₀H₁₁ClNSi | 224.74 | Not reported | Cl (C4), TMS-ethynyl (C3) |

| 2-Chloro-4-iodo-3-methylpyridine [8] | C₆H₅ClIN | 253.47 | Not reported | Cl (C2), I (C4), CH₃ (C3) |

| 5-Chloro-4-{[Ph]imino}-pyridin-3-ol [5] | C₁₂H₈ClN₂O | 243.66 | 268–287 | Cl (C5), imino-phenyl (C4), OH (C3) |

Key Observations :

- Ethynyl vs. Silyl-Protected Ethynyl : The trimethylsilyl (TMS) group in 4-Chloro-3-((TMS)ethynyl)pyridine increases molecular weight by ~71 g/mol compared to the unprotected ethynyl group in the target compound, reducing reactivity in downstream reactions .

- Halogen Positioning : Chlorine at position 3 (as in the target compound) versus position 2 or 4 alters electronic effects. For instance, 2-Chloro-4-iodo-3-methylpyridine exhibits stronger σ-electron withdrawal due to the ortho-chloro substituent .

- Melting Points: Compounds with polar groups (e.g., hydroxyl or nitro) exhibit higher melting points (268–287°C) compared to non-polar derivatives, as seen in .

Spectroscopic and Analytical Data

Infrared (IR) Spectroscopy :

¹H NMR :

- Methyl groups (e.g., at C5 in the target compound) resonate at δ 2.3–2.5 ppm, while ethynyl protons appear as singlets at δ 3.0–3.2 ppm .

Q & A

Q. How is this compound utilized in medicinal chemistry for target validation?

Q. What role does the ethynyl group play in material science applications (e.g., MOFs or conductive polymers)?

- Methodology : The ethynyl moiety enables π-stacking in metal-organic frameworks (MOFs) via click chemistry (CuAAC). Characterize conductivity via four-probe resistivity measurements and thermal stability via TGA .

Experimental Design and Best Practices

Q. What steps ensure reproducibility in scaled-up synthesis of this compound?

- Methodology : Use continuous flow reactors for precise temperature/residence time control. Validate purity at each scale (mg to kg) via consistent QC protocols (HPLC, melting point). Document deviations in reaction logs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.